Cas no 78441-23-3 (dimethoxy-1lambda4,2,5-thiadiazol-1-one)

dimethoxy-1lambda4,2,5-thiadiazol-1-one structure
78441-23-3 structure
Product Name:dimethoxy-1lambda4,2,5-thiadiazol-1-one
CAS No:78441-23-3
MF:C4H6N2O3S
MW:162.167039394379
MDL:MFCD21604155
CID:534448
PubChem ID:12913947
Update Time:2025-06-06

dimethoxy-1lambda4,2,5-thiadiazol-1-one Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide
    • 1,2,5-Thiadiazole, 3,4-dimethoxy-, 1-oxide
    • 3,4-dimethoxy-2,5-dihydro-1,2,5-thiadiazole 1-oxide
    • 3,4-Dimethoxy-[1,2,5]thiadiazole 1-oxide
    • dimethoxy-1lambda4,2,5-thiadiazol-1-one
    • DIMETHOXY-1??,2,5-THIADIAZOL-1-ONE
    • MFCD21604155
    • SCHEMBL499218
    • EN300-2008969
    • WS-03217
    • 3,4-dimethoxy-1,2,5-thiadiazole-1-oxide
    • 3,4-Dimethoxy-1,2,5-thiadiazole1-oxide
    • 78441-23-3
    • CDHKCMVEGUQUCN-UHFFFAOYSA-N
    • 3,4-dimethoxy-1,2,5--thiadiazole-1-oxide
    • Z1416174249
    • MDL: MFCD21604155
    • Inchi: 1S/C4H6N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h1-2H3
    • InChI Key: CDHKCMVEGUQUCN-UHFFFAOYSA-N
    • SMILES: S1(N=C(C(=N1)OC)OC)=O

Computed Properties

  • Exact Mass: 162.00991323g/mol
  • Monoisotopic Mass: 162.00991323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 79.5Ų

dimethoxy-1lambda4,2,5-thiadiazol-1-one Pricemore >>

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Enamine
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Enamine
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